molecular formula C15H9BrClNO B12907475 Isoxazole, 3-(4-bromophenyl)-5-(3-chlorophenyl)- CAS No. 651021-75-9

Isoxazole, 3-(4-bromophenyl)-5-(3-chlorophenyl)-

Cat. No.: B12907475
CAS No.: 651021-75-9
M. Wt: 334.59 g/mol
InChI Key: BHQAAUBUBPHCDG-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-(3-chlorophenyl)isoxazole is an organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-(3-chlorophenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoacetophenone with 3-chlorobenzohydroxamic acid under acidic conditions to form the isoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-(3-chlorophenyl)isoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoxazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(4-bromophenyl)-5-(3-chlorophenyl)isoxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(3-chlorophenyl)isoxazole involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-5-phenylisoxazole
  • 3-(4-chlorophenyl)-5-phenylisoxazole
  • 3-(4-bromophenyl)-5-(4-chlorophenyl)isoxazole

Uniqueness

3-(4-bromophenyl)-5-(3-chlorophenyl)isoxazole is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl rings. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

Isoxazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound Isoxazole, 3-(4-bromophenyl)-5-(3-chlorophenyl)- has garnered attention due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

The molecular formula for Isoxazole, 3-(4-bromophenyl)-5-(3-chlorophenyl)- is C15H9BrClNC_{15}H_{9}BrClN. It exhibits a melting point of 196-197°C and has been characterized using various spectroscopic techniques:

  • FTIR : Characteristic peaks include:
    • Aromatic C-H stretching: ~3073 cm1^{-1}
    • C=N stretching: ~1574 cm1^{-1}
    • C=C stretching: ~1485 cm1^{-1}
  • NMR : Key signals observed in DMSO include:
    • Methyl (-OCH₃) at δ 3.732 ppm
    • Aromatic protons in the range of δ 6.733-7.487 ppm

Biological Activity Overview

The biological activities of isoxazole derivatives are largely attributed to their ability to interact with various biological targets. The following sections summarize the key findings related to the compound's biological activities.

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of several isoxazole compounds, including the target compound, against various bacterial strains. The results demonstrated that:

  • Isoxazole derivatives showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • The presence of halogen substituents (such as bromine and chlorine) enhanced antibacterial efficacy compared to unsubstituted analogs .

Anti-inflammatory Activity

Isoxazole derivatives have also been studied for their anti-inflammatory properties. Notably:

  • Compounds with isoxazole rings demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
  • In vitro studies indicated that certain derivatives exhibited selectivity towards COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The anticancer potential of isoxazole derivatives has been explored in various studies:

  • A recent study highlighted the ability of specific isoxazole derivatives to induce apoptosis in cancer cell lines. The compound was shown to inhibit cell proliferation effectively with IC₅₀ values indicating significant potency against tumor cells .
  • Molecular docking studies revealed that the compound interacts favorably with key proteins involved in cancer progression, suggesting a mechanism for its anticancer activity .

Case Studies and Research Findings

StudyFindingsBiological Activity
Synthesized various isoxazole derivatives with a focus on structural activity relationships (SAR).Antimicrobial
Investigated nitroisoxazole derivatives showing low cytotoxicity and good selectivity in trypanocidal assays.Antiparasitic
Evaluated anti-inflammatory effects through COX inhibition assays; found selective COX-2 inhibition.Anti-inflammatory
Conducted molecular docking studies revealing interactions with cancer-related proteins.Anticancer

Properties

CAS No.

651021-75-9

Molecular Formula

C15H9BrClNO

Molecular Weight

334.59 g/mol

IUPAC Name

3-(4-bromophenyl)-5-(3-chlorophenyl)-1,2-oxazole

InChI

InChI=1S/C15H9BrClNO/c16-12-6-4-10(5-7-12)14-9-15(19-18-14)11-2-1-3-13(17)8-11/h1-9H

InChI Key

BHQAAUBUBPHCDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C3=CC=C(C=C3)Br

Origin of Product

United States

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